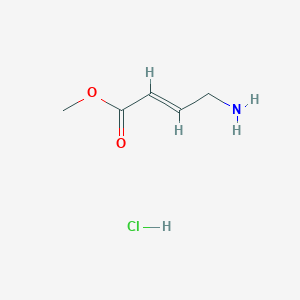

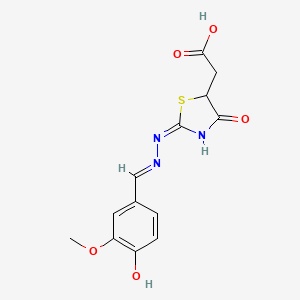

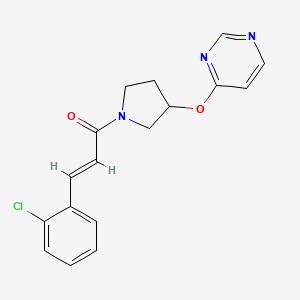

![molecular formula C13H13N3O4S B3406109 (2E)-2-cyano-N-cyclopropyl-2-({[(4-methylphenyl)sulfonyl]oxy}imino)acetamide CAS No. 2249762-77-2](/img/structure/B3406109.png)

(2E)-2-cyano-N-cyclopropyl-2-({[(4-methylphenyl)sulfonyl]oxy}imino)acetamide

Overview

Description

(2E)-2-cyano-N-cyclopropyl-2-({[(4-methylphenyl)sulfonyl]oxy}imino)acetamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound is a member of the oxime ether family, which is known for its diverse range of biological activities. In

Scientific Research Applications

Reversible Cholinesterase Inhibitors

Reversible cholinesterase inhibitors are studied for their protective effects against exposure to organophosphorus compounds (OPCs), which can inhibit acetylcholinesterase and pose significant health hazards. Research has identified certain compounds that, when administered prior to OPC exposure, can significantly mitigate the toxic effects. This area of study emphasizes the importance of identifying efficacious compounds for prophylactic administration against chemical threats, highlighting a potential area of application for similar chemical structures (Lorke & Petroianu, 2018).

Toxicodynamics of Acetaminophen

Studies on acetaminophen (Tylenol®) explore its metabolism, toxicity mechanisms, and the resulting health implications, including liver toxicity. This research is vital for understanding the metabolic pathways involved in drug metabolism and the formation of toxic metabolites, such as N-acetyl-para-benzoquinone-imine (NAPQI). Insights from these studies are crucial for developing safer pharmaceuticals and understanding the metabolic fate of chemical compounds within the body (Franco & Malonn, 2021).

Paracetamol Metabolism and Genetic Differences

Research into paracetamol metabolism has revealed significant intersubject and ethnic differences, which may affect susceptibility to toxicity and therapeutic effectiveness. This area of study underscores the importance of pharmacogenetic profiles in drug metabolism and toxicity, providing a framework for investigating how different genetic backgrounds can influence the metabolic processing of various compounds (Zhao & Pickering, 2011).

Environmental Protection and Drug Elimination

The removal of pharmaceutical contaminants from water highlights the environmental impact of synthetic compounds. Research in this field focuses on adsorption technologies and the mechanisms underlying the removal of drugs like acetaminophen from aqueous environments. This research is crucial for developing strategies to mitigate the environmental presence of synthetic compounds and their metabolites, pointing to potential applications in environmental safety and sustainability (Igwegbe et al., 2021).

Sulfonamides in Medicinal Chemistry

The role of sulfonamides, which share a functional group similarity with the compound , in medicinal chemistry has been extensively reviewed, highlighting their application in various therapeutic domains such as diuretics, antiepileptics, and anticancer agents. This research underscores the versatility of sulfonamide-based compounds in addressing a wide range of health conditions, suggesting potential areas of application for compounds with similar chemical motifs (Carta, Scozzafava, & Supuran, 2012).

properties

IUPAC Name |

[(E)-[1-cyano-2-(cyclopropylamino)-2-oxoethylidene]amino] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4S/c1-9-2-6-11(7-3-9)21(18,19)20-16-12(8-14)13(17)15-10-4-5-10/h2-3,6-7,10H,4-5H2,1H3,(H,15,17)/b16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUOCOXXVPPBCD-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)ON=C(C#N)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O/N=C(\C#N)/C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

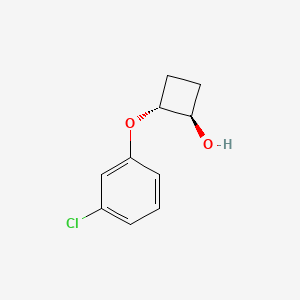

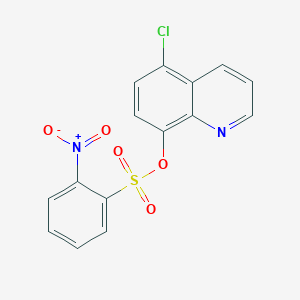

![N-[(2-chlorophenyl)methyl]-7H-purin-6-amine](/img/structure/B3406029.png)

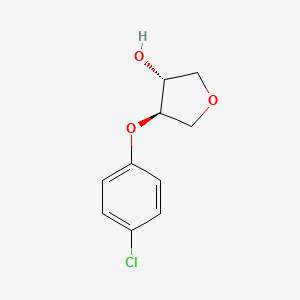

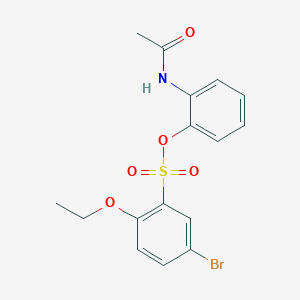

![2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline](/img/structure/B3406042.png)

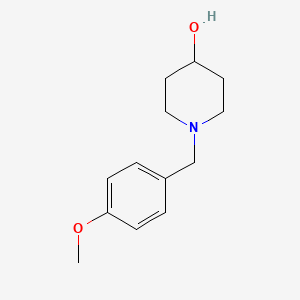

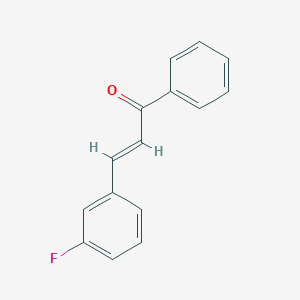

![4-([1,1'-Biphenyl]-4-yl)-5-methylthiazol-2-amine](/img/structure/B3406046.png)

![3-Benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline hydrochloride](/img/structure/B3406061.png)